molecular formula C17H21NO4 B14712547 Octahydronaphthalen-4a(2h)-yl 4-nitrobenzoate CAS No. 22436-20-0

Octahydronaphthalen-4a(2h)-yl 4-nitrobenzoate

Cat. No.: B14712547
CAS No.: 22436-20-0
M. Wt: 303.35 g/mol
InChI Key: IOGMREWJBIKAMV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydronaphthalen-4a(2h)-yl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with octahydronaphthalen-4a(2h)-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

Octahydronaphthalen-4a(2h)-yl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).

Major Products Formed

    Reduction: Formation of octahydronaphthalen-4a(2h)-yl 4-aminobenzoate.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Octahydronaphthalen-4a(2h)-yl 4-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying esterification and substitution reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Octahydronaphthalen-4a(2h)-yl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Octahydronaphthalen-4a(2h)-yl benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Octahydronaphthalen-4a(2h)-yl 4-aminobenzoate: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

    Octahydronaphthalen-4a(2h)-yl 4-methoxybenzoate:

Uniqueness

Octahydronaphthalen-4a(2h)-yl 4-nitrobenzoate is unique due to the presence of both the octahydronaphthalene moiety and the nitrobenzoate group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

22436-20-0

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-yl 4-nitrobenzoate

InChI

InChI=1S/C17H21NO4/c19-16(13-7-9-15(10-8-13)18(20)21)22-17-11-3-1-5-14(17)6-2-4-12-17/h7-10,14H,1-6,11-12H2

InChI Key

IOGMREWJBIKAMV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCCCC2C1)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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